molecular formula C11H12F3N3O3S B2584855 Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate CAS No. 1622837-13-1

Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate

Cat. No.: B2584855
CAS No.: 1622837-13-1
M. Wt: 323.29
InChI Key: VCJHTRCAIKODFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, which imparts distinct chemical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclocondensation of 3-aminoindazoles with ketoesters, followed by functionalization via Suzuki-Miyaura cross-coupling and aromatic nucleophilic substitution reactions . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key factors include the selection of appropriate catalysts, reaction conditions, and purification methods to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: Aromatic nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and specific solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate involves its interaction with specific molecular targets and pathways. It is known to participate in [3+2] cycloaddition reactions, leading to the formation of new fluorine-containing heterocycles. These reactions influence related biochemical pathways, making the compound valuable in medicinal chemistry.

Comparison with Similar Compounds

Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it distinct and valuable in various research and industrial contexts.

Properties

IUPAC Name

ethyl 2-[6-oxo-8-(trifluoromethyl)-2,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O3S/c1-2-20-9(19)4-16-5-17-8(18)3-7(11(12,13)14)15-10(17)21-6-16/h3H,2,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJHTRCAIKODFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CN2C(=O)C=C(N=C2SC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.